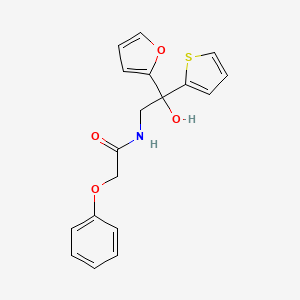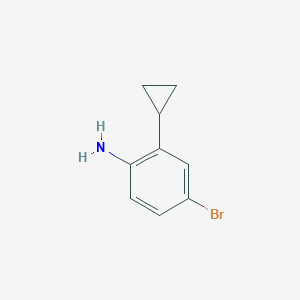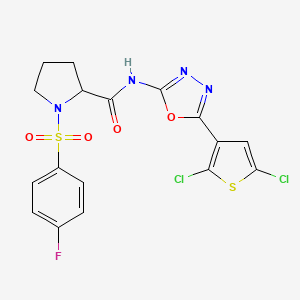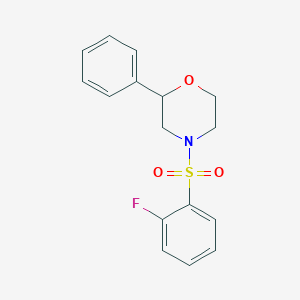
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. This compound is commonly used to study the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in a variety of cellular processes, including cell growth, proliferation, and survival.
Mechanism of Action
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide is a selective inhibitor of the class I PI3K isoforms, which are involved in the regulation of cell growth, proliferation, and survival. This compound binds to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of downstream targets, including Akt and mTOR. Inhibition of the PI3K pathway by (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. Inhibition of the PI3K pathway by (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide leads to a decrease in cell proliferation and an increase in apoptosis. (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide is a widely used tool compound in scientific research. One of the advantages of (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide is its selectivity for the class I PI3K isoforms, which allows for the specific inhibition of this pathway. In addition, (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide is a reversible inhibitor, which allows for the restoration of PI3K activity following treatment. However, one of the limitations of (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide is its potential off-target effects, as it has been shown to inhibit other kinases, including DNA-PK and mTOR.
Future Directions
There are numerous future directions for the use of (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide in scientific research. One potential direction is the development of more selective inhibitors of the PI3K pathway. In addition, the combination of (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide with other targeted therapies may lead to increased efficacy in the treatment of cancer and other diseases. Finally, the use of (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide in preclinical models may lead to the identification of new therapeutic targets in the PI3K pathway.
Synthesis Methods
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide can be synthesized through a multistep process starting from 3-hydroxybenzaldehyde. The first step is the condensation of 3-hydroxybenzaldehyde with ethyl cyanoacetate to form ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate. This intermediate is then reacted with phenethylamine in the presence of sodium ethoxide to produce (E)-2-cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide.
Scientific Research Applications
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide has been used extensively in scientific research to study the PI3K signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival. Dysregulation of the PI3K pathway has been implicated in numerous diseases, including cancer, diabetes, and cardiovascular disease. (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide inhibits the activity of PI3K by binding to its ATP-binding pocket, thereby preventing the phosphorylation of downstream targets.
properties
IUPAC Name |
(E)-2-cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-16(11-15-7-4-8-17(21)12-15)18(22)20-10-9-14-5-2-1-3-6-14/h1-8,11-12,21H,9-10H2,(H,20,22)/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIHYWAKEHZTQT-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=CC=C2)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC(=CC=C2)O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

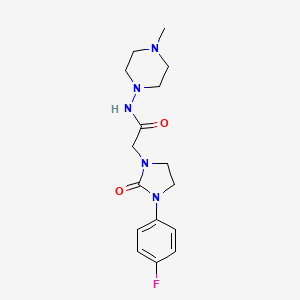
![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)

![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2395321.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)

![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)

